

Spectroscopic Profile of Cyclohexylallene: A Comparative Analysis

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A comprehensive guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of **cyclohexylallene**, offering a comparative analysis with related compounds for researchers, scientists, and professionals in drug development.

This guide provides a detailed spectroscopic characterization of **cyclohexylallene**, a valuable building block in organic synthesis. By presenting its NMR, IR, and MS data alongside those of relevant compounds—the structurally related alkene, cyclohexene, and the aromatic analogue, phenylallene—this document serves as a practical reference for the identification and differentiation of these molecules. The inclusion of detailed experimental protocols ensures reproducibility and aids in the application of these analytical techniques in a laboratory setting.

Comparative Spectroscopic Data

The unique structural features of **cyclohexylallene**, particularly the cumulated diene system, give rise to a distinct spectroscopic signature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a clear comparison with cyclohexene and phenylallene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	Vinylic Protons (=C-H)	Allenic Proton (=C=CH)	Allylic/Proparg ylic Protons	Cyclohexyl/Ph enyl Protons
Cyclohexylallene	4.65 (d, 2H)	5.10 (t, 1H)	~2.0 (m, 1H)	1.0-1.8 (m, 10H)
Cyclohexene	5.66 (m, 2H)	-	1.99 (m, 4H)	1.61 (m, 4H)[1]
Phenylallene	5.25 (d, 2H)	6.15 (t, 1H)	-	7.1-7.4 (m, 5H)

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Allenic Carbon (=C=)	Vinylic Carbons (=CH ₂)	Alkene Carbons (C=C)	Cyclohexyl/Ph enyl Carbons
Cyclohexylallene	209.0	74.5, 91.0	-	26.0, 26.2, 33.0, 36.5
Cyclohexene	-	-	127.2	22.8, 25.1[2]
Phenylallene	208.5	78.0, 93.0	-	126.5, 128.5, 128.6, 133.5

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	=C-H Stretch	C=C=C Asymmetric Stretch	C=C Stretch	C-H Stretch (sp³)
Cyclohexylallene	~3060	~1950 (strong)	-	2850-2930
Cyclohexene	~3025[3]	-	~1650[3]	2830-2950[3]
Phenylallene	~3060	~1945 (strong)	~1598, 1490 (aromatic)	-

Mass Spectrometry (MS)

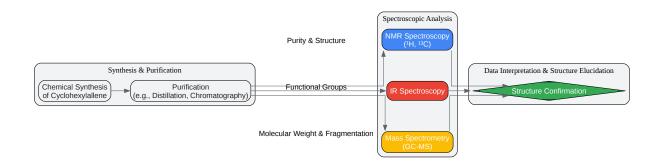


Table 4: Major Mass-to-Charge (m/z) Ratios in Mass Spectra

Compound	Molecular Ion (M+)	Base Peak	Key Fragment lons
Cyclohexylallene	122	81	93, 67, 55, 41
Cyclohexene	82[4]	67[4]	54, 41, 39[5]
Phenylallene	116	115	91, 65, 39

Experimental Workflows and Signaling Pathways

The systematic characterization of an organic compound involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow for the spectroscopic identification of a synthesized molecule like **cyclohexylallene**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.



Detailed Experimental Protocols

Reproducible and accurate spectroscopic data are contingent on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

- Sample Preparation: Approximately 5-10 mg of the liquid sample (e.g., cyclohexylallene) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
- Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance instrument.
- ¹H NMR Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.
 - Spectral Width: Typically 12-16 ppm.
 - Acquisition Time: Approximately 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are co-added to improve the signal-to-noise ratio.
- ¹³C NMR Parameters:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is employed to simplify the spectrum to singlets for each unique carbon.
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: Approximately 1-2 seconds.



- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 128-1024) is required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw free induction decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample:

- Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: The sample spectrum is recorded. Typically, 16-32 scans are coadded at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
- Cleaning: After analysis, the sample is carefully wiped from the ATR crystal using a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Volatile Liquid:

• Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or hexane.



 Instrumentation: A GC-MS system equipped with a capillary column (e.g., a non-polar DB-5ms or similar) is used. The GC is interfaced with a mass spectrometer, typically a quadrupole or ion trap analyzer.

GC Conditions:

- Injector: A split/splitless injector is used, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to a value that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C).
- o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A temperature gradient is employed to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used.
- Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).
- Ion Source and Transfer Line Temperatures: These are maintained at temperatures that prevent condensation of the sample (e.g., 230 °C and 280 °C, respectively).
- Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak
 corresponding to the compound of interest. The mass spectrum of this peak is then analyzed
 to determine the molecular ion and the fragmentation pattern. This pattern is compared with
 spectral libraries and theoretical fragmentation pathways to confirm the structure.

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